Dimethyl 3-(((trifluoromethyl)sulfonyl)oxy)phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(((trifluoromethyl)sulfonyl)oxy)phthalate is a chemical compound known for its unique structural properties and reactivity It contains a trifluoromethyl group, which is significant in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(((trifluoromethyl)sulfonyl)oxy)phthalate typically involves the reaction of phthalic anhydride with trifluoromethanesulfonic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(((trifluoromethyl)sulfonyl)oxy)phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Dimethyl 3-(((trifluoromethyl)sulfonyl)oxy)phthalate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-(((trifluoromethyl)sulfonyl)oxy)phthalate involves its ability to act as a source of trifluoromethyl groups in various chemical reactions. The trifluoromethyl group can enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of target molecules. The compound interacts with molecular targets through specific pathways, often involving radical intermediates .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl sulfonyl chloride: Another compound containing the trifluoromethyl group, used in similar applications.
Trifluoromethylation reagents: Various reagents used to introduce trifluoromethyl groups into organic molecules.
Uniqueness
Dimethyl 3-(((trifluoromethyl)sulfonyl)oxy)phthalate is unique due to its specific structure, which allows for versatile reactivity and applications in different fields. Its ability to introduce trifluoromethyl groups efficiently makes it valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C11H9F3O7S |
---|---|
Molecular Weight |
342.25 g/mol |
IUPAC Name |
dimethyl 3-(trifluoromethylsulfonyloxy)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H9F3O7S/c1-19-9(15)6-4-3-5-7(8(6)10(16)20-2)21-22(17,18)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
YXYVFTKIZMLPDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.